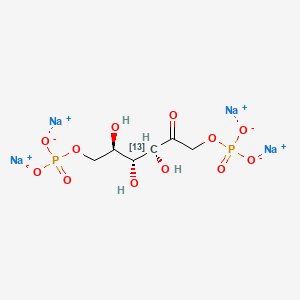
L-Isoleucine-13C6, 15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine-13C6, 15N is a stable isotope-labeled compound of L-isoleucine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. L-isoleucine is a nonpolar, hydrophobic amino acid that plays a crucial role in protein synthesis and metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6, 15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-isoleucine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors in the biosynthesis of L-isoleucine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using isotope-labeled precursors. The process includes fermentation or chemical synthesis, followed by purification steps to obtain the desired isotopically labeled compound. The production methods are designed to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine-13C6, 15N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can lead to the formation of keto acids, while reduction can yield amino alcohols .
Wissenschaftliche Forschungsanwendungen
L-Isoleucine-13C6, 15N is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study reaction mechanisms.
Biology: Utilized in protein labeling and tracking protein synthesis.
Medicine: Employed in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the development of new drugs and in quality control processes.
Wirkmechanismus
The mechanism of action of L-Isoleucine-13C6, 15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the metabolic pathways and interactions of L-isoleucine within the body. The molecular targets include enzymes involved in protein synthesis and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
L-Isoleucine-13C6, 15N is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Similar compounds include:
L-Leucine-13C6, 15N: Another isotope-labeled amino acid used in similar research applications.
L-Valine-13C6, 15N: Used in metabolic studies and protein labeling.
These compounds share similar applications but differ in their specific roles and metabolic pathways.
Eigenschaften
CAS-Nummer |
202468-35-7 |
|---|---|
Molekularformel |
C6H13NO2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
(2S,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
AGPKZVBTJJNPAG-PVHYACKGSA-N |
Isomerische SMILES |
[13CH3][13CH2][13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH2] |
Kanonische SMILES |
CCC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)








